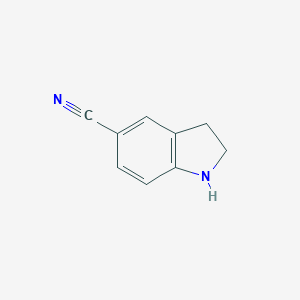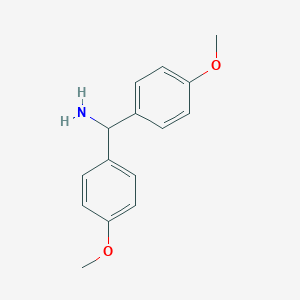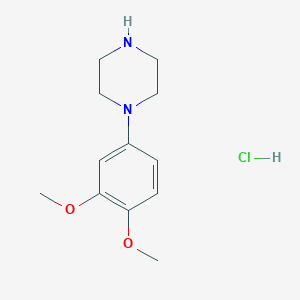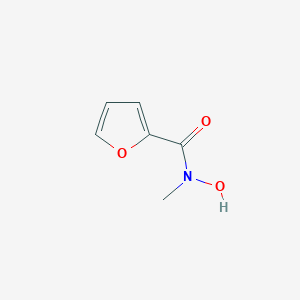
2-(2-Nitrophenoxy)ethanol
Descripción general
Descripción
“2-(2-Nitrophenoxy)ethanol” is a chemical compound with the molecular formula C8H9NO4 . It is a derivative of ethanol where one of the hydrogen atoms is replaced by a 2-nitrophenoxy group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dinitrophenoxy ethanol, a related compound, was synthesized and characterized for use as a plasticizer in propellant formulations . The synthesis involved multiple steps, including reactions with FTIR spectroscopy, 1 H-NMR and 13 C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenoxy)ethanol” consists of an ethanol molecule where one of the hydrogen atoms is replaced by a 2-nitrophenoxy group . The molecular weight of this compound is 183.1614 .Aplicaciones Científicas De Investigación
Kinetics of Smiles Rearrangement : The Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol is a process catalyzed by general bases in aqueous alkali. Research indicates that the rate-limiting step is the formation of a spiro-Meisenheimer intermediate, which is consistent with the kinetics of reactions in similar polynitro systems (Knipe, Lound-Keast, & Sridhar, 1984).
Synthesis Optimization : A study focused on synthesizing p-nitrophenoxy ethanol using p-nitrophenol and chlorohydrin in a water solution of KOH, achieving high yield and quality. The research explored optimal conditions such as reaction temperature and alkali concentration, contributing to more efficient production methods (Liu Qiao-yun, 2005).
Hydroxylation by Cytochrome P-450 Isozyme : The hydroxylation of p-nitrophenol to 4-nitrocatechol was studied using rabbit hepatic microsomes and cytochrome P-450 isozymes. This research sheds light on the enzymatic pathways involved in the metabolism of compounds related to 2-(2-Nitrophenoxy)ethanol (Koop, 1986).
Role of Superoxide Radical in Hydroxylation : Research indicates that superoxide radicals play a role in the nonenzymatic hydroxylation of p-cresol and 4-nitrophenol. This study contributes to understanding the chemical processes involving 2-(2-Nitrophenoxy)ethanol (Goscin & Fridovich, 1972).
Effects of N-alkyl Substitution : A study examined the effects of N-alkyl substitution on the Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine, focusing on the rate-limiting deprotonation of the spiro-Meisenheimer intermediate. This research is significant for understanding the chemical behavior of substituted derivatives of 2-(2-Nitrophenoxy)ethanol (Knipe, Sridhar, & Lound-Keast, 1984).
Safety and Hazards
The safety data sheet for a related compound, 2-(2,4-DINITROPHENOXY)ETHANOL, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-(2-nitrophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCYTDJJYLJYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371804 | |
| Record name | 2-(2-nitrophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)ethanol | |
CAS RN |
16365-25-6 | |
| Record name | 2-(2-nitrophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


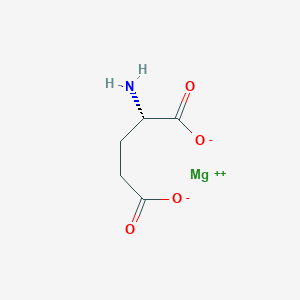
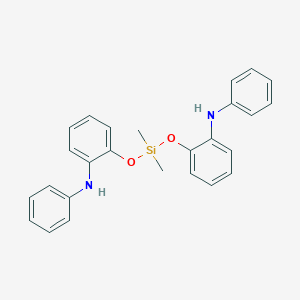
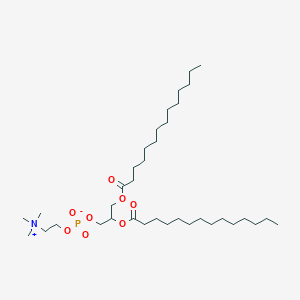
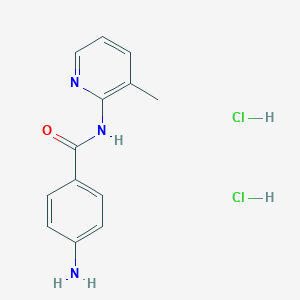
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
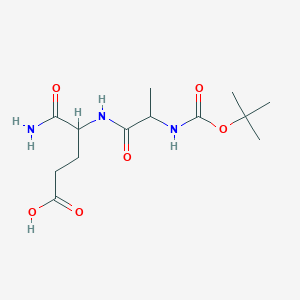

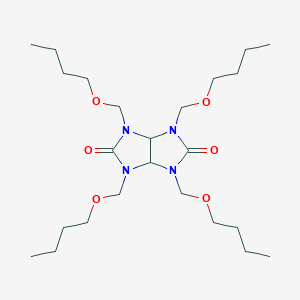
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)
